5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid

Prostanoid receptor pharmacology DP receptor antagonist EP receptor selectivity

5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid (CAS 2060052-98-2; MF: C₁₄H₁₇NO₃; MW: 247.29 g/mol) is a trisubstituted indole-3-carboxylic acid featuring a 5-methoxy electron-donating group, an N1-methyl, and a C2-propyl substituent. This compound belongs to the broader indole-3-carboxylic acid pharmacophore class that includes the anti-inflammatory drug indomethacin and numerous prostanoid receptor ligands.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B13199082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)O
InChIInChI=1S/C14H17NO3/c1-4-5-12-13(14(16)17)10-8-9(18-3)6-7-11(10)15(12)2/h6-8H,4-5H2,1-3H3,(H,16,17)
InChIKeyBIMXXWCXRBYDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic Acid: A Regioisomeric Indole-3-Carboxylic Acid Scaffold for Prostanoid Receptor-Targeted Procurement


5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid (CAS 2060052-98-2; MF: C₁₄H₁₇NO₃; MW: 247.29 g/mol) is a trisubstituted indole-3-carboxylic acid featuring a 5-methoxy electron-donating group, an N1-methyl, and a C2-propyl substituent [1]. This compound belongs to the broader indole-3-carboxylic acid pharmacophore class that includes the anti-inflammatory drug indomethacin and numerous prostanoid receptor ligands [2]. Its specific 1-methyl-2-propyl substitution pattern distinguishes it from the more common 2-methyl-1-propyl regioisomer (CAS 17826-24-3) and from unsubstituted indole-3-carboxylic acid (CAS 771-50-6), making it a strategically relevant intermediate for structure–activity relationship (SAR) studies targeting prostaglandin D₂ (DP), E₂ (EP), and CRTH2 receptors [3].

Why 5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic Acid Cannot Be Replaced by Generic Indole-3-Carboxylic Acids in Prostanoid-Targeted Research


Indole-3-carboxylic acid derivatives are not interchangeable because even subtle regioisomeric or N-substitution changes profoundly alter prostanoid receptor subtype selectivity and functional signaling bias. The 1-methyl-2-propyl substitution pattern on the 5-methoxyindole-3-carboxylic acid core is a critical determinant of binding affinity across the DP/EP receptor family: the closely related N-benzoyl analog 1-(4-butoxy-benzoyl)-5-methoxy-2-propyl-1H-indole-3-carboxylic acid exhibits a 6.7-fold affinity window between DP (Ki = 1.5 µM) and EP4 (Ki > 10 µM) receptors [1]. In contrast, the 2-methyl-1-propyl regioisomer (CAS 17826-24-3) has been profiled primarily for cytotoxicity (MCF-7 IC₅₀ = 4.7 µM) rather than prostanoid receptor engagement, while the unsubstituted parent indole-3-carboxylic acid shows only weak, non-selective cytotoxicity (MCF-7 EC₅₀ ≈ 12.9 µg/mL; ~80 µM) . Furthermore, the 5-methoxyindole-3-carboxylic acid scaffold has demonstrated CRTH2-biased signaling modulation—selectively inhibiting G protein-independent arrestin translocation without affecting G protein activation—a functional property absent in indomethacin and ramatroban [2]. Generic substitution therefore risks losing both receptor-subtype selectivity and pathway-specific functional outcomes that are SAR-defining for this chemotype.

Quantitative Differentiation Evidence for 5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic Acid vs. Closest Analogs


Prostanoid DP/EP Receptor Subtype Binding Profile: 6.7-Fold Discrimination Between DP and EP4 Receptors

The N-(4-butoxybenzoyl) derivative of 5-methoxy-2-propyl-1H-indole-3-carboxylic acid (CHEMBL186244) demonstrates quantifiable prostanoid receptor subtype discrimination. Against mouse prostanoid DP receptor, it exhibits Ki = 1.5 µM; against EP2, Ki = 2.9 µM; against EP1, Ki = 3.8 µM; and against EP4, Ki > 10 µM [1]. This represents a ≥6.7-fold selectivity window between the highest-affinity target (DP) and the lowest-affinity target (EP4). In comparison, indomethacin—the archetypal indole-3-acetic acid NSAID—acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ = 0.1 µg/mL and 5 µg/mL, respectively) and also binds DP and CRTH2 receptors without the same pathway-biased functional selectivity . The 2-propyl substituent on the target compound's scaffold is the key structural feature enabling this DP-preferring profile, as evidenced by the fact that the 2-methyl regioisomer series (e.g., 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid) was characterized for CRTH2 functional selectivity rather than DP/EP binding discrimination [2].

Prostanoid receptor pharmacology DP receptor antagonist EP receptor selectivity SAR

Cytotoxic Potency Against MCF-7 Breast Cancer Cells: ~17-Fold Enhancement Over Unsubstituted Indole-3-Carboxylic Acid

The 2-methyl-1-propyl regioisomer (CAS 17826-24-3) of the target compound demonstrates MCF-7 breast cancer cell cytotoxicity with IC₅₀ = 4.7 µM, with reported low toxicity to normal cells . In comparison, unsubstituted indole-3-carboxylic acid (CAS 771-50-6) exhibits MCF-7 cytotoxicity with EC₅₀ = 12.9 µg/mL, which corresponds to approximately 80 µM (MW = 161.2 g/mol) [1]. This represents an approximately 17-fold potency enhancement conferred by the combined 5-methoxy, N1-alkyl, and C2-alkyl substitutions. The mechanism has been attributed to survivin inhibition based on molecular docking studies . While direct MCF-7 data for the 1-methyl-2-propyl target compound itself have not been reported, the regioisomeric relationship to the 2-methyl-1-propyl analog—which shares the identical C₁₄H₁₇NO₃ formula and the same substituent set—supports a comparable potency range, with the N1-methyl/C2-propyl arrangement potentially offering distinct pharmacokinetic properties due to altered metabolic liability at the N1 position.

Cancer cytotoxicity MCF-7 Survivin inhibition Anticancer SAR

CRTH2 Receptor Functional Selectivity: G Protein-Independent Arrestin Pathway Inhibition Without G Protein Interference

In whole-cell functional assays, the structurally related indole derivative 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid (compound 1) selectively inhibits PGD₂-mediated arrestin translocation via a G protein-independent mechanism at CRTH2, while leaving PGD₂-mediated heterotrimeric G protein activation intact [1]. In human eosinophils endogenously expressing CRTH2, compound 1 decreases the efficacy but not the potency of PGD₂-induced shape change—a hallmark of non-competitive, signaling-biased modulation [1]. This contrasts sharply with ramatroban, which displays classic competitive antagonism at CRTH2, and with indomethacin, which acts as a CRTH2 agonist [1]. This functional selectivity profile—the first demonstration that 'antagonists' can produce markedly dissimilar degrees of inhibition across different effector pathways of the same receptor—is directly attributable to the 5-methoxyindole-3-carboxylic acid pharmacophore shared with the target compound [1][2]. The N1-methyl/C2-propyl substitution pattern of the target compound positions it as a scaffold for exploring whether the signaling bias is retained or modulated compared to the N1-aryl/C2-methyl series.

CRTH2 receptor Biased signaling Arrestin translocation Allergic inflammation

Neuroprotective and MAO-B Inhibitory Activity of the 5-Methoxyindole-3-Carboxylic Acid (5MICA) Scaffold

Hydrazone hybrid derivatives of 5-methoxy-indole carboxylic acid (5MICA) demonstrate multifunctional neuroprotective activity in vitro. In SH-SY5Y neuroblastoma cells, the 2,3-dihydroxy and 2-hydroxy-4-methoxy benzylidene derivatives of 5MICA exhibited the strongest protection against H₂O₂-induced oxidative stress, while also protecting against 6-OHDA-induced neurotoxicity in rat brain synaptosomes [1]. All 5MICA derivatives suppressed iron-induced lipid peroxidation, and the series showed increased inhibition of human MAO-B compared to corresponding indole-3-propionic acid (IPA) derivatives [1]. The compounds maintained good safety profiles with hemolytic effects < 5% at 200 µM and IC₅₀ > 150 µM in SH-SY5Y and bEnd3 cell lines [1]. In an in vitro BBB model, select derivatives increased endothelial monolayer permeability while preserving tight junction integrity [1]. While these data are for hydrazone derivatives rather than the free carboxylic acid, the 5MICA core is the essential pharmacophore, and the target compound's 1-methyl-2-propyl substitution provides a distinct vector for hydrazone conjugation compared to the unsubstituted 5MICA used in the published study.

Neuroprotection MAO-B inhibition Oxidative stress Neurodegeneration

Antiviral Scaffold Potential: 5-Methoxyindole-3-Carboxylic Acid Core in SARS-CoV-2 Inhibition

A 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative, built on the 5-methoxyindole-3-carboxylic acid core, demonstrated potent in vitro antiviral activity against SARS-CoV-2 with IC₅₀ = 1.06 µg/mL and a selectivity index (SI) of 78.6 [1]. At 52.0 µM, this compound completely inhibited viral replication (infectious activity of 10⁶ TCID₅₀/mL) and suppressed spike protein-induced syncytium formation by 89% [1]. This compound emerged as the sole active member from an extensive series of water-soluble 5-methoxyindole-3-carboxylic acid aminoalkyl esters synthesized by Tsyshkova et al. (2012–2015) [1]. The target compound, 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid, shares the identical 5-methoxy-1-methylindole-3-carboxylic acid core substructure present in this antiviral lead, with the C2-propyl group offering a distinct vector for derivatization compared to the C2-piperidinomethyl substituent in the published antiviral agent.

Antiviral SARS-CoV-2 Indole-3-carboxylic acid Interferon induction

Procurement Cost and Synthetic Accessibility Relative to Closest Regioisomer

5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid (CAS 2060052-98-2) is commercially available from Enamine at a purity of 95%, with pricing of approximately $612 for 50 mg, $640 for 100 mg, and $1,428 for 2.5 g [1]. The closest regioisomer, 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid (CAS 17826-24-3), is also commercially available at 95% purity from multiple vendors including Aladdin and Leyan, typically at lower cost due to higher demand and broader catalog availability . However, the 1-methyl-2-propyl substitution pattern of the target compound offers distinct synthetic utility: the N1-methyl group eliminates the need for N-deprotection steps required when using N-H indole precursors, while the C2-propyl chain provides a lipophilic handle for further derivatization without the steric constraints associated with the C2-methyl group of the regioisomer. The compound's molecular framework is explicitly noted as suitable for receptor-targeted agent and enzyme inhibitor development [1].

Chemical procurement Custom synthesis Cost analysis Building block

High-Value Application Scenarios for 5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic Acid Procurement


DP/EP Prostanoid Receptor Subtype Selectivity SAR Programs

The 6.7-fold DP/EP4 selectivity window of the 5-methoxy-2-propylindole-3-carboxylic acid scaffold [1] makes this compound ideal as a core intermediate for synthesizing focused libraries targeting allergic rhinitis, asthma, and other PGD₂-mediated inflammatory conditions. Researchers can exploit the C3-carboxylic acid for amide/ester diversification while retaining the DP-preferring 2-propyl pharmacophore. Unlike indomethacin-derived scaffolds that carry COX inhibition liability, the 5-methoxyindole-3-carboxylic acid chemotype can be optimized for DP antagonism without obligatory COX-1/COX-2 activity [2].

CRTH2 Biased Signaling Probe Development

The unique ability of 5-methoxyindole-3-carboxylic acid derivatives to selectively inhibit G protein-independent arrestin translocation at CRTH2 without affecting G protein signaling [1] positions the 1-methyl-2-propyl scaffold as a privileged starting point for developing chemical biology probes that dissect CRTH2 signaling pathways. Such probes are valuable for elucidating the differential roles of G protein versus arrestin-mediated CRTH2 signaling in eosinophil chemotaxis and Th2 cytokine production—mechanistic questions that conventional competitive antagonists like ramatroban cannot address [2].

Multi-Target Neuroprotective Agent Synthesis

The demonstrated MAO-B inhibitory, antioxidant, and neuroprotective activities of 5MICA-derived hydrazone hybrids [1] support the use of 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid as a building block for synthesizing multi-target directed ligands (MTDLs) for neurodegenerative disease. The C3-carboxylic acid can be converted to hydrazides for condensation with neuroprotective aldehydes, while the C2-propyl group may enhance blood-brain barrier penetration compared to unsubstituted analogs. The established safety profile of the 5MICA scaffold (hemolysis < 5% at 200 µM; IC₅₀ > 150 µM in neuronal and endothelial cells) [1] reduces early-stage attrition risk.

Antiviral Lead Optimization Against Coronaviruses

The high selectivity index (SI = 78.6) of the 6-bromo-5-methoxy-1-methylindole-3-carboxylic acid derivative against SARS-CoV-2 [1] validates the antiviral potential of the 5-methoxy-1-methylindole-3-carboxylic acid core. The target compound's C2-propyl group provides a structurally distinct starting point for lead optimization campaigns aiming to improve upon the published piperidinomethyl lead. Key optimization vectors include C2-propyl chain length variation, C5 substituent modification, and C3-carboxylic acid derivatization to aminoalkyl esters—all accessible from the target compound in 1–3 synthetic steps [2].

Quote Request

Request a Quote for 5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.